molecular formula C19H13BrN2O3S3 B281604 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide

Cat. No. B281604
M. Wt: 493.4 g/mol
InChI Key: TVCHSLIGBNYUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide, also known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. BB-94 has been extensively studied for its potential therapeutic applications in cancer, arthritis, and other diseases.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs require zinc ions for their activity, and N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide chelates the zinc ion, preventing the enzyme from functioning. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide is a broad-spectrum inhibitor of MMPs, and it can inhibit the activity of multiple MMPs simultaneously.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide can inhibit the growth and metastasis of tumors by reducing the activity of MMPs. In arthritis, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide can reduce the degradation of cartilage by inhibiting the production of MMPs.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide in lab experiments is its broad-spectrum inhibition of MMPs. This allows researchers to study the effects of MMP inhibition on a variety of biological processes. However, one limitation of using N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide is its potential toxicity. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide can inhibit other zinc-dependent enzymes besides MMPs, which can lead to off-target effects.

Future Directions

There are several future directions for research on N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide. One area of interest is the development of more selective MMP inhibitors. This would allow researchers to study the effects of specific MMPs on biological processes, without the potential off-target effects of broad-spectrum inhibitors like N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide.
Another area of interest is the combination of MMP inhibitors with other therapies, such as chemotherapy or immunotherapy. MMPs play a role in tumor angiogenesis and immune evasion, and combining MMP inhibitors with other therapies may enhance their effectiveness.
Conclusion:
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide is a potent inhibitor of MMPs that has been extensively studied for its potential therapeutic applications in cancer, arthritis, and other diseases. Its broad-spectrum inhibition of MMPs makes it a valuable tool for studying the effects of MMP inhibition on biological processes. However, its potential toxicity and off-target effects highlight the need for more selective MMP inhibitors in future research.

Synthesis Methods

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide can be synthesized by the reaction of 4-bromobenzenesulfonyl chloride with 3-(1,3-benzothiazol-2-ylthio)-4-hydroxyaniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, arthritis, and other diseases. MMPs are overexpressed in many types of cancer, and their activity is associated with tumor invasion, angiogenesis, and metastasis. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide has been shown to inhibit the growth and metastasis of various types of cancer cells in vitro and in vivo.
In addition to cancer, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide has also been studied for its potential therapeutic applications in arthritis. MMPs are involved in the degradation of cartilage in osteoarthritis and rheumatoid arthritis. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide has been shown to inhibit the production of MMPs and reduce the degradation of cartilage in animal models of arthritis.

properties

Molecular Formula

C19H13BrN2O3S3

Molecular Weight

493.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide

InChI

InChI=1S/C19H13BrN2O3S3/c20-12-5-8-14(9-6-12)28(24,25)22-13-7-10-16(23)18(11-13)27-19-21-15-3-1-2-4-17(15)26-19/h1-11,22-23H

InChI Key

TVCHSLIGBNYUIH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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